molecular formula C19H22FN5O2 B2439269 8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946362-00-1

8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2439269
CAS No.: 946362-00-1
M. Wt: 371.416
InChI Key: SRSMSTMCVMXCRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a useful research compound. Its molecular formula is C19H22FN5O2 and its molecular weight is 371.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c1-12-4-2-3-5-15(12)21-17(26)16-18(27)25-11-10-24(19(25)23-22-16)14-8-6-13(20)7-9-14/h6-9,12,15H,2-5,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRSMSTMCVMXCRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C_{16}H_{20}F N_{5}O_{2}
  • Molecular Weight : 335.36 g/mol
  • CAS Number : 125971-96-2

The compound features a complex structure that includes a tetrahydroimidazotriazine core, which is known for its diverse biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the target molecule. For instance, small molecules like NSC243928 have shown efficacy in targeting specific proteins associated with cancer cell survival. The mechanism of action often involves binding to proteins such as LY6K, leading to apoptosis in cancer cells .

Table 1: Summary of Anticancer Activities

CompoundTarget ProteinMechanism of ActionReference
NSC243928LY6KInduces apoptosis in cancer cells
Similar CompoundsVariousDisruption of cell signaling pathways

Anti-inflammatory Properties

The anti-inflammatory activity of related imidazotriazine derivatives has been documented. These compounds may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation. This suggests that the target compound could also exhibit similar properties.

The biological activity of This compound may involve several mechanisms:

  • Inhibition of Protein Kinases : Many imidazotriazine derivatives act as kinase inhibitors, disrupting critical signaling pathways in cancer cells.
  • Apoptosis Induction : By targeting specific proteins involved in cell survival, these compounds can trigger programmed cell death.
  • Modulation of Immune Response : Some derivatives influence immune cell activity and cytokine production.

Case Studies

While specific case studies on the compound itself are scarce, analogous compounds have been studied extensively:

  • Study on LY6K Inhibition : A study demonstrated that inhibiting LY6K with small molecules led to significant reductions in tumor growth in vivo models .
  • Neuroprotection in Animal Models : Research involving structurally similar compounds showed promising results in protecting neurons from oxidative damage .

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 8-(4-fluorophenyl)-N-(2-methylcyclohexyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide, and how can reaction conditions be optimized?

  • Answer : The synthesis of imidazo[2,1-c][1,2,4]triazine derivatives typically involves multi-step reactions, including cyclization and functional group coupling. Key challenges include maintaining regioselectivity during ring formation and minimizing side reactions. Optimization strategies include:

  • Temperature control : Reactions often require precise heating (e.g., reflux in ethanol at 80°C) to ensure complete cyclization while avoiding decomposition .
  • Solvent selection : Polar aprotic solvents like DMF or THF improve solubility of intermediates .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography with gradients (e.g., cyclohexane/EtOAc) is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Answer : A combination of NMR, IR, and mass spectrometry is essential:

  • 1H/13C NMR : Assigns proton environments (e.g., distinguishing fluorophenyl aromatic protons at δ 7.2–7.5 ppm) and carbonyl/amide signals .
  • IR spectroscopy : Confirms the presence of key functional groups (e.g., C=O stretch at ~1680–1700 cm⁻¹) .
  • High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., [M+H]+ ion matching theoretical mass) .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Answer : Initial pharmacological profiling should focus on:

  • Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates to quantify IC50 values .
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with dose-response curves .
  • Solubility and stability : Evaluate in PBS (pH 7.4) and simulated gastric fluid to guide formulation studies .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the compound’s bioactivity across different assays?

  • Answer : Contradictions often arise from assay-specific conditions or off-target effects. Mitigation strategies include:

  • Orthogonal assays : Validate kinase inhibition using both radiometric and fluorescence-based methods .
  • Proteomic profiling : Use mass spectrometry-based thermal shift assays to identify unintended protein targets .
  • Structural-activity relationships (SAR) : Compare analogs (e.g., fluorophenyl vs. chlorophenyl substituents) to isolate critical pharmacophores .

Q. What computational methods are suitable for predicting binding modes of this compound with biological targets?

  • Answer : Integrate molecular docking and molecular dynamics (MD) simulations:

  • Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP-binding pockets (e.g., PDB ID 1ATP) .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and identify key residues (e.g., hydrogen bonds with hinge regions) .
  • Free energy calculations : Apply MM-GBSA to predict binding affinities and validate against experimental IC50 data .

Q. How can researchers optimize the compound’s pharmacokinetic properties for in vivo studies?

  • Answer : Address poor bioavailability through:

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester-linked cyclohexyl moieties) to enhance solubility .
  • Metabolic stability : Use liver microsome assays to identify cytochrome P450-mediated degradation hotspots .
  • Formulation : Develop nanoemulsions or liposomal carriers to improve plasma half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.